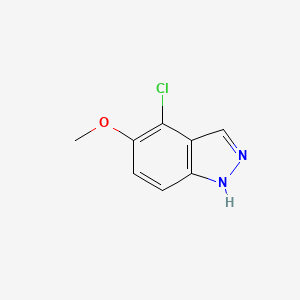

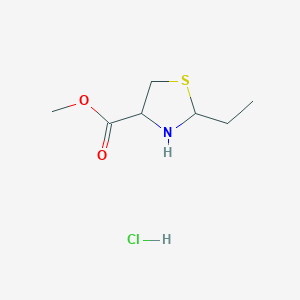

2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩

説明

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2S and its molecular weight is 211.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

生物活性分子の合成

2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩を含むチアゾリジン誘導体は、生物活性分子の合成において重要な役割を果たしています。 それらは、さまざまな治療特性を持つ化合物の製造における重要な中間体として役立ちます 。チアゾリジン環中の硫黄の存在は薬理学的特性を高め、新しい薬物候補の開発のための貴重な足場となります。

抗がん剤

最近の研究では、チアゾリジン誘導体が抗がん剤としての可能性を秘めていることが明らかになっています。 2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩のユニークな構造は、マルチターゲット酵素阻害剤として作用する新規化合物の開発を可能にし、がん治療のための新しい道を開きます 。

抗菌用途

チアゾリジン誘導体の抗菌特性はよく知られています。 2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩は、さまざまな細菌および真菌感染症と戦う化合物の作成に使用でき、抗生物質耐性の増大に対する懸念に対処します 。

神経保護療法

チアゾリジン化合物は神経保護効果を示しており、神経変性疾患の治療に役立ちます。 2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩は、神経細胞を損傷や変性から保護することを目的とした薬剤の合成において役割を果たす可能性があります 。

抗炎症薬

チアゾリジン誘導体の抗炎症活性は、新しい抗炎症薬の開発に適しています。 2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩は、炎症を軽減する化合物の合成に使用でき、関節炎などの疾患の治療に役立ちます 。

抗酸化特性

チアゾリジン誘導体は、抗酸化特性で知られています。 2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩は、フリーラジカルの中和に役立つ抗酸化剤の生成に使用でき、酸化ストレスを軽減し、慢性疾患を予防する可能性があります 。

生物学的調査のためのプローブ設計

チアゾリジン誘導体は、その多様な治療的および薬学的活性により、生物学的調査のためのプローブ設計に使用されます。 2-エチル-1,3-チアゾリジン-4-カルボン酸メチル塩酸塩は、生物学的プロセスや病気のメカニズムの理解に役立つプローブに組み込むことができます 。

作用機序

Target of Action

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is a derivative of thiazolidine . Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity

Mode of Action

Thiazolidine derivatives, in general, have been known to interact with various biological targets, leading to a range of responses .

Biochemical Pathways

Thiazolidine derivatives are known to exhibit a diversity of biological responses, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a range of biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Action Environment

It’s known that the reaction of 1,2-aminothiols and aldehydes to form thiazolidine is an interesting bio-conjugation reaction that has been explored over the years . It’s generally believed that the reaction requires acidic pH and a long reaction time, and that the thiazolidine product is prone to undergo hydrolysis under physiological conditions .

生化学分析

Biochemical Properties

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its reaction with aldehydes to form stable thiazolidine products under physiological conditions . This reaction is particularly interesting because it does not require any catalysts and remains stable, making it suitable for bioorthogonal reactions. The compound’s interaction with N-terminal cysteine residues in proteins is another notable biochemical property, as it allows for the efficient coupling of biomolecules .

Cellular Effects

The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can act as an inhibitor of angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure . By inhibiting ACE, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can modulate cellular responses related to cardiovascular function. Additionally, its interaction with cellular proteins can lead to changes in gene expression, further impacting cellular metabolism and function .

Molecular Mechanism

At the molecular level, methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride exerts its effects through various binding interactions with biomolecules. The compound’s ability to form stable thiazolidine rings with aldehydes is a key aspect of its molecular mechanism . This reaction involves the formation of a covalent bond between the compound and the aldehyde, resulting in a stable product that can influence enzyme activity and protein function. Additionally, the compound’s inhibition of ACE is achieved through its binding to the enzyme’s active site, preventing the conversion of angiotensin I to angiotensin II .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can change over time. The stability of the compound under physiological conditions is a critical factor in its temporal effects. Studies have shown that the thiazolidine products formed by this compound remain stable over time, even under physiological pH . The compound’s stability can be influenced by factors such as pH and the presence of other reactive species. Long-term studies have indicated that the compound can maintain its activity and function over extended periods, making it suitable for in vitro and in vivo applications .

Dosage Effects in Animal Models

The effects of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride can vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit beneficial effects, such as ACE inhibition and modulation of cellular responses . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to the respiratory system . It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing any adverse effects.

Metabolic Pathways

Methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound’s ability to inhibit ACE is a key aspect of its metabolic role, as it affects the renin-angiotensin system, which regulates blood pressure and fluid balance . Additionally, the compound’s interactions with aldehydes and other reactive species can influence metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

The transport and distribution of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound’s ability to form stable thiazolidine products allows it to be efficiently transported and distributed within cells . Additionally, its interactions with cellular proteins can influence its localization and accumulation, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of methyl 2-ethyl-1,3-thiazolidine-4-carboxylate hydrochloride is an important aspect of its activity and function. The compound’s ability to interact with N-terminal cysteine residues in proteins can direct it to specific cellular compartments or organelles . Additionally, post-translational modifications and targeting signals can influence the compound’s localization, further impacting its activity and function within the cell.

特性

IUPAC Name |

methyl 2-ethyl-1,3-thiazolidine-4-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S.ClH/c1-3-6-8-5(4-11-6)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OERCNSXRMPUVGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1NC(CS1)C(=O)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7-Diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester oxalate](/img/structure/B1458185.png)

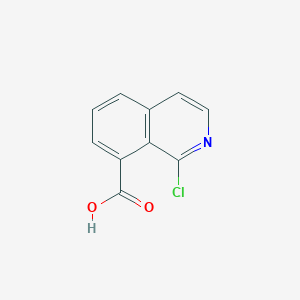

![N,3-bis(3-fluorophenyl)-5-(methylsulfanyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B1458187.png)

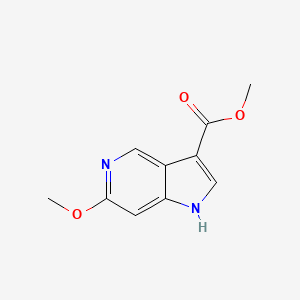

![methyl 5-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458194.png)